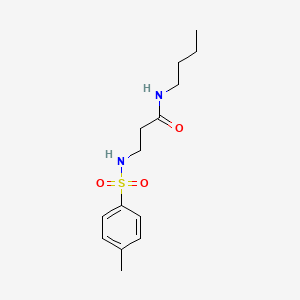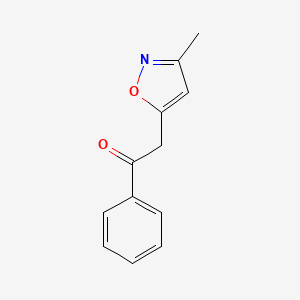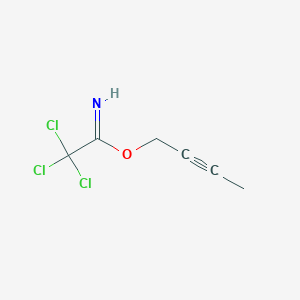
but-2-ynyl 2,2,2-trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
but-2-ynyl 2,2,2-trichloroacetimidate is a chemical compound with the molecular formula C6H10Cl3NO. It is known for its applications in organic synthesis, particularly in the preparation of esters and ethers. This compound is characterized by its high reactivity and ability to form stable intermediates, making it valuable in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of but-2-ynyl 2,2,2-trichloroacetimidate typically involves the reaction of but-2-yn-1-ol with 2,2,2-trichloroethanimidoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: but-2-ynyl 2,2,2-trichloroacetimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The trichloroethanimidate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under mild conditions.
Major Products Formed:
Oxidation: Corresponding acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted imidates or amides.
Scientific Research Applications
but-2-ynyl 2,2,2-trichloroacetimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and ethers.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of but-2-ynyl 2,2,2-trichloroacetimidate involves the formation of a reactive intermediate that can undergo various chemical transformations. The trichloroethanimidate group acts as an electrophile, facilitating nucleophilic attack by other molecules. This reactivity is harnessed in synthetic chemistry to form new bonds and create complex molecules .
Comparison with Similar Compounds
- tert-Butyl 2,2,2-trichloroacetimidate
- Butyltrichloroacetimidate
- 2,2,2-Trichloroacetimidic acid tert-butyl ester
Comparison: but-2-ynyl 2,2,2-trichloroacetimidate is unique due to its alkyne group, which imparts additional reactivity compared to similar compounds. This makes it particularly useful in reactions requiring the formation of carbon-carbon bonds. The presence of the trichloroethanimidate group also enhances its electrophilic properties, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
59402-95-8 |
|---|---|
Molecular Formula |
C6H6Cl3NO |
Molecular Weight |
214.5 g/mol |
IUPAC Name |
but-2-ynyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C6H6Cl3NO/c1-2-3-4-11-5(10)6(7,8)9/h10H,4H2,1H3 |
InChI Key |
WRFLZBDEDUXQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


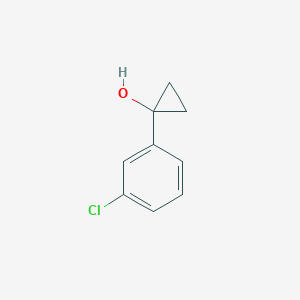
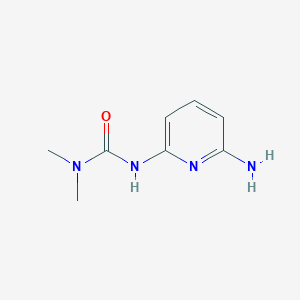
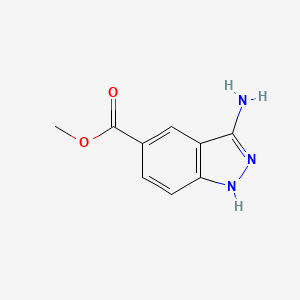
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8707200.png)
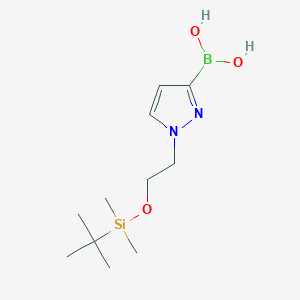
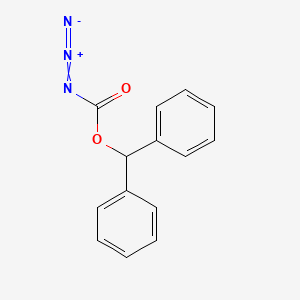
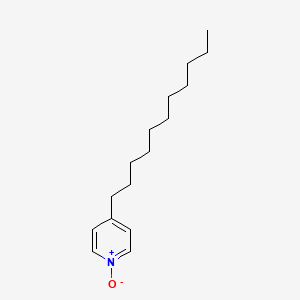
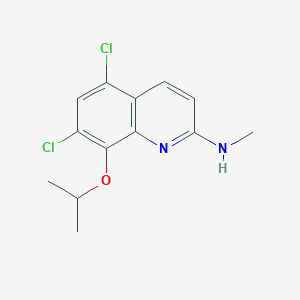
![4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)-n-phenylbenzamide](/img/structure/B8707222.png)

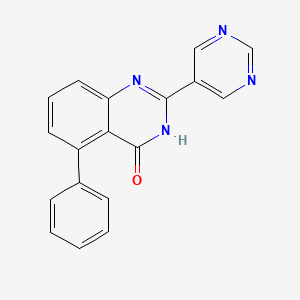
![8-Chloro-dibenz[b,f]-[1,4]oxazepine](/img/structure/B8707235.png)
